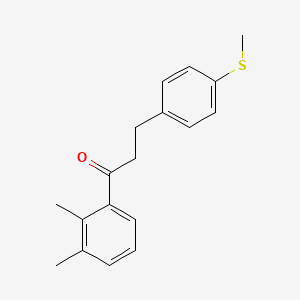

2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Description

Infrared (IR) Spectroscopy

Key IR absorptions (predicted using Specac’s lookup tool):

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1680–1750 | C=O stretch (ketone) |

| 1260–1300 | C–S stretch (thiomethyl) |

| 2800–3000 | C–H stretch (methyl) |

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAQKJBYJLQCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644378 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-21-0 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

Overview:

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation reaction. This involves the acylation of 2',3'-dimethylacetophenone with 4-thiomethylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

- Catalyst: Aluminum chloride (AlCl₃) as Lewis acid

- Solvent: Anhydrous dichloromethane or similar inert solvents

- Temperature: Low temperatures (0–5°C) to enhance selectivity and minimize side reactions

- Atmosphere: Inert atmosphere (e.g., nitrogen) to prevent moisture interference and hydrolysis

- Reaction Time: Several hours under stirring to ensure completion

Mechanism:

The Lewis acid activates the acyl chloride to form an acylium ion, which then electrophilically attacks the aromatic ring of 2',3'-dimethylacetophenone, yielding the ketone product after work-up.

- High selectivity for para-substitution due to steric and electronic effects

- Scalable for industrial production

- Relatively straightforward purification by recrystallization or chromatography

Grignard Reagent Route

Overview:

An alternative synthetic route involves the formation of a Grignard reagent from 2',3'-dimethylphenylmagnesium bromide, which is then reacted with 4-thiomethylbenzaldehyde. The intermediate secondary alcohol formed is subsequently oxidized to the ketone.

- Grignard Formation: Magnesium turnings react with 2',3'-dimethylbromobenzene in anhydrous ether solvents

- Addition: The Grignard reagent is added to 4-thiomethylbenzaldehyde at low temperature to control reactivity

- Oxidation: The secondary alcohol is oxidized using PCC (pyridinium chlorochromate) or similar oxidants to yield the ketone

- Purification: Chromatography or recrystallization to isolate pure product

- Allows for the introduction of sensitive functional groups under mild conditions

- Useful when acyl chloride precursors are unstable or unavailable

Industrial Production Considerations

- Large-scale Friedel-Crafts acylation is preferred for commercial synthesis due to simplicity and cost-effectiveness.

- Continuous flow reactors are often employed to enhance reaction control, safety, and yield.

- Advanced purification techniques such as recrystallization, distillation, and chromatography ensure high purity.

- Molar ratios of reagents carefully balanced (e.g., 1:1.1 to 1:1.2 of acetophenone to acyl chloride)

- Controlled addition rates of catalyst to manage exothermicity

- Use of dry, oxygen-free environments to prevent side reactions

Comparative Data Table of Preparation Routes

| Aspect | Friedel-Crafts Acylation | Grignard Reagent Route |

|---|---|---|

| Starting Materials | 2',3'-Dimethylacetophenone, 4-thiomethylbenzoyl chloride | 2',3'-Dimethylbromobenzene, 4-thiomethylbenzaldehyde |

| Catalyst | Aluminum chloride (AlCl₃) | Magnesium metal (for Grignard formation) |

| Solvent | Anhydrous dichloromethane | Anhydrous ether solvents (THF, diethyl ether) |

| Temperature Control | 0–5°C | Low temperature during Grignard addition |

| Reaction Time | Several hours | Several hours + oxidation step |

| Purification | Recrystallization, chromatography | Chromatography, recrystallization |

| Yield | Typically high (70–85%) | Moderate to high (60–80%) |

| Scalability | High, industrially preferred | Moderate, more complex due to multiple steps |

| Sensitivity to Moisture | High, requires anhydrous conditions | Very high, Grignard reagents are moisture sensitive |

Detailed Research Findings and Notes

Selectivity: The Friedel-Crafts acylation method favors para-substitution on the phenyl ring bearing the thiomethyl group due to steric hindrance and electronic directing effects of the dimethyl substituents on the acetophenone ring. This results in high regioselectivity and purity of the target compound.

Reaction Optimization: Lower reaction temperatures and slow addition of AlCl₃ improve yield by minimizing side reactions such as polyacylation or polymerization. Use of inert atmosphere prevents hydrolysis of acyl chloride and Lewis acid catalyst.

Oxidation Step in Grignard Route: The choice of oxidant is critical to avoid over-oxidation or degradation of the thiomethyl group. Pyridinium chlorochromate (PCC) is preferred for mild oxidation conditions.

Industrial Production: Continuous flow reactors allow precise control of reaction parameters, improving reproducibility and safety in large-scale synthesis. Purification by recrystallization from appropriate solvents yields high-purity product suitable for pharmaceutical or research applications.

Safety Considerations: Both methods require handling of moisture-sensitive reagents and potentially corrosive catalysts. Proper ventilation, inert atmosphere, and personal protective equipment are mandatory.

Summary Table of Key Preparation Parameters

| Parameter | Friedel-Crafts Acylation | Grignard Route |

|---|---|---|

| Catalyst | AlCl₃ | Mg (for Grignard), PCC (oxidation) |

| Solvent | Dichloromethane (anhydrous) | Diethyl ether or THF (anhydrous) |

| Temperature | 0–5°C | 0–25°C (Grignard addition), room temp (oxidation) |

| Reaction Duration | 3–6 hours | 4–8 hours (including oxidation) |

| Yield | 70–85% | 60–80% |

| Purification Techniques | Recrystallization, chromatography | Chromatography, recrystallization |

| Scale | Laboratory to industrial scale | Laboratory to pilot scale |

This comprehensive analysis of the preparation methods for this compound provides a clear guide for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity. Both Friedel-Crafts acylation and Grignard reagent routes have their merits, with the former being more suitable for large-scale production due to simplicity and scalability.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity: Preliminary studies indicate that 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research has shown that it effectively inhibits the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties: Investigations into its anticancer effects have revealed that it may inhibit cancer cell proliferation through apoptosis induction. In vitro studies demonstrated a dose-dependent reduction in cell viability across various human cancer cell lines, indicating that the compound may trigger apoptotic pathways .

Anti-inflammatory Effects: The compound has been studied for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases. Research findings suggest that it can reduce pro-inflammatory cytokine levels, indicating its role in managing inflammation .

Agrochemical Applications

Due to its antimicrobial properties, this compound is being investigated for use as:

- Pesticide or Herbicide: Its ability to inhibit microbial growth positions it as a candidate for agricultural applications aimed at controlling pests and diseases in crops.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Case Study: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers treated various human cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may trigger apoptotic pathways. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2',3'-dimethyl-3-(4-thiomethylphenyl)propiophenone with its analogs based on substituent effects, reactivity, and physicochemical properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound* | 2',3'-CH₃; 4-SCH₃ | Not available | C₁₈H₂₀OS | ~284.4 (estimated) |

| 2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone | 2',4'-Cl; 4-SCH₃ | 898781-69-6 | C₁₆H₁₂Cl₂OS | 323.24 |

| 2',5'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | 2',5'-CH₃; 4-SCH₃ | 898781-27-6 | C₁₈H₂₀OS | 284.41 |

| Propiophenone (parent compound) | None | 93-55-0 | C₉H₁₀O | 134.18 |

Key Comparisons:

Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (2',3'-dimethyl) are electron-donating, which may enhance the electron density at the carbonyl group compared to chloro substituents (electron-withdrawing). This difference can influence α-functionalization reactions. For example, in α-phenylselenation, propiophenone (parent) yields 0.59 mmol of product, while sterically hindered analogs like dichloro derivatives likely exhibit reduced reactivity due to both electronic and steric effects . Steric Hindrance: The 2',3'-dimethyl substitution introduces significant steric bulk near the carbonyl group. In catalytic hydrogenation (e.g., Au/TiO₂ systems), steric hindrance in propiophenone derivatives reduces amine yields (e.g., 11% for hindered propiophenone vs. higher yields for less hindered ketones) .

Synthetic Pathways Propiophenone derivatives are often synthesized via reactions with sulfur and amines (e.g., morpholine) under mild conditions . For example, β-morpholinopropiophenone (14) forms when propiophenone reacts with sulfur and morpholine (Scheme 12). The thiomethyl group in this compound may arise from similar thiolation or disulfide exchange reactions.

Physicochemical Properties Molecular Weight and Solubility: The dichloro derivative (CAS 898781-69-6) has a higher molecular weight (323.24 g/mol) compared to dimethyl analogs (~284 g/mol), likely reducing solubility in polar solvents.

Safety and Handling Propiophenone (CAS 93-55-0) is classified as non-hazardous .

Biological Activity

2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's implications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is characterized by:

- A propiophenone backbone

- Two methyl groups at the 2' and 3' positions

- A thiomethyl group attached to the phenyl ring

This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may exert effects through:

- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : The compound may bind to receptors, modulating their activity and influencing signaling pathways.

These interactions suggest a multifaceted mechanism that could lead to various biological outcomes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into its anticancer properties have revealed that it may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Case Study: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers treated various human cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may trigger apoptotic pathways. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, and how can regioselectivity be optimized?

- Methodology : Use Friedel-Crafts acylation or condensation reactions with 4-thiomethylphenyl precursors. For regioselectivity, employ steric directing groups (e.g., methyl substituents at 2' and 3' positions) and Lewis acids like AlCl₃ to control electrophilic aromatic substitution patterns .

- Key Parameters : Reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios of acylating agents to aromatic substrates. Monitor intermediates via TLC or HPLC for yield optimization .

Q. What purification techniques are recommended for isolating this compound with high purity?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Characterize crystals via melting point analysis and compare to literature data .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation of the thiomethyl group. Use amber vials to protect against UV-induced degradation .

- Safety : Follow GHS guidelines for irritant chemicals—wear nitrile gloves and conduct reactions in fume hoods. Dispose of waste via certified hazardous waste programs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methods : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the thiomethyl group. Compare activation energies for S- vs. O-nucleophile attacks .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) to validate predictive accuracy .

Q. What strategies resolve contradictions in NMR spectral data for this compound’s stereoisomers?

- Analytical Techniques : Use NOESY or ROESY to identify spatial proximity between methyl groups and the thiomethylphenyl moiety. Compare experimental - and -NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (via slow evaporation in ethanol) and analyzing diffraction patterns .

Q. How do steric effects from the 2',3'-dimethyl groups influence the compound’s biological activity in enzyme inhibition studies?

- Experimental Design :

- In vitro assays : Test inhibitory potency against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of methyl-substituted analogs to unsubstituted derivatives. Use molecular docking (AutoDock Vina) to model steric clashes in enzyme active sites .

Methodological Challenges & Data Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Root Cause Analysis : Investigate polymorphic forms via DSC and PXRD. Ensure solvent-free recrystallization to avoid solvate formation .

- Interlab Comparison : Cross-validate data using certified reference materials (CRMs) and adhere to ISO/IEC 17025 protocols .

Q. What advanced spectroscopic techniques are critical for characterizing the thiomethyl group’s electronic environment?

- Raman Spectroscopy : Identify S–C vibrational modes (~650 cm) to assess bond stability under thermal stress .

- XPS Analysis : Quantify sulfur oxidation states (e.g., sulfide vs. sulfoxide) after prolonged storage .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 98–102°C | |

| HPLC Retention Time | C18 column, 70% ACN | 12.3 ± 0.5 min | |

| -NMR (CDCl₃) | 400 MHz | δ 2.35 (s, 3H, SCH₃), 2.90 (q, 2H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.